1-benzyl-4-(3-bromobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-(3-bromobenzyl)piperazine is a chemical compound that belongs to the piperazine family It is characterized by the presence of a benzyl group and a bromobenzyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-4-(3-bromobenzyl)piperazine can be synthesized through a multi-step process involving the reaction of piperazine with benzyl bromide and 3-bromobenzyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(3-bromobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium cyanide, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, sodium cyanide in water, thiols in ethanol.
Major Products Formed
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of 1-benzyl-4-(3-hydroxybenzyl)piperazine.
Substitution: Formation of azide, cyanide, or thiol derivatives of the compound.
Scientific Research Applications
1-benzyl-4-(3-bromobenzyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. It is used in studies to understand its interaction with biological targets.
Medicine: Explored for its potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the development of new polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(3-bromobenzyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may influence neurotransmitter systems, ion channels, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-4-(4-bromobenzyl)piperazine
- 1-(4-bromophenyl)piperazine
- 1-(3-bromophenyl)piperazine
Uniqueness
1-benzyl-4-(3-bromobenzyl)piperazine is unique due to the specific positioning of the bromobenzyl group on the piperazine ring. This structural feature may result in distinct chemical and biological properties compared to other similar compounds. The presence of both benzyl and bromobenzyl groups provides a versatile platform for further chemical modifications and functionalization, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-benzyl-4-[(3-bromophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2/c19-18-8-4-7-17(13-18)15-21-11-9-20(10-12-21)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGNSKLLRWRUFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.